![molecular formula C7H13NO4 B1609546 (2R)-2-aminoheptanedioic acid CAS No. 32224-57-0](/img/structure/B1609546.png)
(2R)-2-aminoheptanedioic acid
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amino acid, a carbohydrate, etc.) .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve chemical reactions with other compounds. It’s important to note that not all compounds can be synthesized in a lab as some are only produced naturally .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. It includes understanding the conditions needed for the reaction (like temperature and pH), the products formed from the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, etc. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Receptor Agonist Research : A study conducted by Kuhn et al. (2016) explored a diastereomeric mixture containing (2R)-2-aminoheptanedioic acid as a high-affinity Y4 receptor agonist. This research highlights its potential application in understanding receptor functions in cellular assays (Kuhn et al., 2016).
Unnatural Amino Acid Synthesis : Thoen et al. (2002) synthesized an unnatural amino acid, AGDHE, from a protected L-ornithine derivative. This work showcases the chemical versatility of (2R)-2-aminoheptanedioic acid and its derivatives in creating novel amino acids for potential pharmaceutical applications (Thoen et al., 2002).
Protected Amino Acid Derivatives : The study by Jeon et al. (2006) presented a method for the synthesis of a protected derivative of (2R)-2-aminoheptanedioic acid, indicating its importance in the creation of biologically active marine peptides (Jeon et al., 2006).
Endophytic Fungus Research : Luo et al. (2017) isolated a new hexanedioic acid analogue from Penicillium sp., an endophytic fungus. This study highlights the role of (2R)-2-aminoheptanedioic acid analogues in understanding fungal chemistry and potential pharmaceutical applications (Luo et al., 2017).
Drug Development and Microbial Control : The role of amino acids, including derivatives like (2R)-2-aminoheptanedioic acid, in microbial control and drug development is significant. They play a critical role in various biological functions in microorganisms and are also used in developing antimicrobial peptides and anti-biofilm agents (Idrees et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-aminoheptanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQLUIFNNFIIKC-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)O)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426485 | |
Record name | (R)-2-Aminoheptanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-aminoheptanedioic acid | |
CAS RN |
32224-57-0 | |
Record name | 2-Aminopimelic acid, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032224570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-2-Aminoheptanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINOPIMELIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U6YET12C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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